Predicted Lipophilicity (ACD/LogP) Comparison: Target vs. 4-Bromo Analog
The target compound exhibits an ACD/LogP of 3.06 (predicted, ACD/Labs Percepta v14.00), which is approximately 0.21 log units lower than the 4-bromo comparator (4-Bromo-2-(((3,5-difluorobenzyl)amino)methyl)phenol, CAS 1223889-75-5) measured at LogP 3.27 by Fluorochem and up to 0.66 log units lower when using the alternative predicted value of 3.72 from Leyan . Lower LogP indicates reduced lipophilicity, which is associated with improved predicted aqueous solubility and potentially lower hERG and phospholipidosis risk in downstream lead optimization .
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 3.06 (ACD/Labs Percepta v14.00) |
| Comparator Or Baseline | 4-Bromo-2-(((3,5-difluorobenzyl)amino)methyl)phenol (CAS 1223889-75-5): LogP = 3.27 (Fluorochem) or 3.72 (Leyan) |
| Quantified Difference | ΔLogP = 0.21 (target lower vs. Fluorochem data) to 0.66 (target lower vs. Leyan data) log units |
| Conditions | Predicted LogP using ACD/Labs Percepta Platform PhysChem Module v14.00 (target) vs. vendor-reported LogP (Fluorochem, Leyan) |
Why This Matters
Lower LogP in the target compound improves the developability profile in FBDD campaigns where controlling lipophilicity is critical for maintaining ligand efficiency and downstream ADMET properties.
